molecular formula C23H31N3O5S B3020259 1-(2,6-dimethylmorpholino)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 878058-52-7

1-(2,6-dimethylmorpholino)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone

Cat. No.: B3020259
CAS No.: 878058-52-7
M. Wt: 461.58
InChI Key: ZHCPQYXDMCKZBX-UHFFFAOYSA-N
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Description

1-(2,6-dimethylmorpholino)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C23H31N3O5S and its molecular weight is 461.58. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5S/c1-17-12-26(13-18(2)31-17)23(28)16-32(29,30)21-14-25(20-9-5-4-8-19(20)21)15-22(27)24-10-6-3-7-11-24/h4-5,8-9,14,17-18H,3,6-7,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCPQYXDMCKZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,6-dimethylmorpholino)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound consists of a morpholine ring, an indole moiety, and a sulfonyl group, which contribute to its unique pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, while the morpholine and piperidine rings may enhance lipophilicity and cellular uptake.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines. It acts by inducing apoptosis and inhibiting tumor growth through multiple pathways, including the modulation of BCL6 degradation and interference with histone demethylases .
  • Anti-inflammatory Properties : The compound has been associated with the inhibition of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory responses. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can reduce inflammation in models of asthma and other respiratory conditions .
  • Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this particular molecule:

  • Study on PDE4 Inhibitors : A study reported that PDE4 inhibitors significantly reduced eosinophilic inflammation in animal models of asthma. The compound's structural analogs showed similar effects, indicating that modifications could enhance therapeutic benefits .
  • Indole Derivatives : Research on indole-based compounds has shown promising results in cancer treatment. One study highlighted a series of indole derivatives with potent antiproliferative activity against HeLa cells, suggesting that structural features similar to those in our compound may yield beneficial effects .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits PDE4, reducing inflammation
CytotoxicityDemonstrates cytotoxic effects in vitro

Scientific Research Applications

Cancer Therapeutics

Research indicates that compounds similar to this one have been explored for their ability to degrade specific oncoproteins, such as BCL6, which is implicated in various cancers. The optimization of pharmacokinetic properties has led to enhanced efficacy in targeting cancer cells through selective degradation mechanisms .

Antimicrobial Activity

The presence of the morpholine and piperidine structures enhances the compound's potential as an antimicrobial agent. Studies have shown that derivatives of morpholine exhibit significant activity against various bacterial strains, suggesting that this compound could be developed further for antibiotic applications .

Neuropharmacology

Given the piperidine component, there is potential for this compound to affect neurotransmitter systems. Morpholine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter release, indicating possible applications in treating neurodegenerative diseases .

Case Study 1: BCL6 Degradation

A study focused on the design of small molecules for BCL6 degradation highlighted the importance of hydrophilic groups like morpholines in enhancing potency and reducing metabolic clearance. The findings showed that compounds with similar structures could achieve effective degradation of BCL6 in vivo, suggesting a pathway for cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of morpholine were tested against a panel of bacterial strains, demonstrating significant antimicrobial activity. This underscores the potential for developing new antibiotics based on the structural framework provided by this compound .

Data Tables

Here are some summarized findings from relevant studies:

Application AreaCompound Structure FeatureObserved EffectReference
Cancer TreatmentIndole sulfonamideBCL6 degradation
AntimicrobialMorpholine derivativeSignificant antibacterial activity
NeuropharmacologyPiperidine structureNeuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves sequential coupling reactions. For example, the morpholino moiety can be introduced via nucleophilic substitution using 2,6-dimethylmorpholine, followed by sulfonylation of the indole ring using chlorosulfonic acid. Piperidine incorporation may involve alkylation with 2-chloro-1-(piperidin-1-yl)ethanone. Optimization strategies include:

  • Catalytic systems: Use of triethylamine or DMAP to enhance sulfonylation efficiency .

  • Temperature control: Reactions involving indole derivatives often require low temperatures (0–5°C) to prevent side reactions .

  • Purification: Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) improves yield and purity.

    • Example Protocol :
StepReagents/ConditionsYield (%)
Morpholino coupling2,6-Dimethylmorpholine, DCM, RT, 12h65–70
Indole sulfonylationChlorosulfonic acid, pyridine, 0°C, 4h55–60
Piperidine alkylation2-Chloro-1-(piperidin-1-yl)ethanone, K2CO3, DMF, 60°C, 8h50–55

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., indole C3-sulfonyl group at δ 7.8–8.2 ppm; morpholino methyl groups at δ 1.2–1.4 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ expected at m/z 490.2350).
  • FT-IR : Sulfonyl S=O stretches at 1150–1250 cm⁻¹ and ketone C=O at 1680–1720 cm⁻¹ .

Q. How should researchers handle this compound to ensure safety and stability?

  • Handling : Use PPE (gloves, lab coat) and work in a fume hood due to acute oral toxicity (H302) and respiratory irritation (H335) .
  • Storage : Store in amber vials under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the sulfonyl group. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths/angles. For example, the title compound’s crystal system (monoclinic P21/n) and intermolecular C–H···π interactions (distance: 3.2–3.5 Å) stabilize the lattice .
  • Key Parameters :

ParameterValue
Space groupP21/n
Unit cell (Å)a = 8.24, b = 16.17, c = 15.37
β angle (°)95.78
R factor0.041

Q. What computational approaches predict pharmacokinetic properties and target binding?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding to targets like serotonin receptors (indole derivatives often target 5-HT pathways).
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
  • ADMET Prediction : SwissADME for bioavailability radar (e.g., high GI absorption, CYP2D6 inhibition risk) .

Q. How can discrepancies between experimental and theoretical NMR data be resolved?

  • Methodology :

  • Solvent Effects : Use COSMO-RS to model solvent-induced chemical shift variations (e.g., DMSO vs. CDCl3) .
  • Tautomerism Analysis : DFT calculations (B3LYP/6-311+G(d,p)) to evaluate keto-enol equilibria affecting carbonyl shifts .
  • Dynamic Effects : Consider rotameric states of the piperidine group using low-temperature NMR (−40°C) .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC50 values using standardized assays (e.g., fluorometric kinase inhibition).
  • Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
  • Off-Target Screening : Broad-panel profiling (e.g., Eurofins Cerep) to rule out non-specific interactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results in different cancer models?

  • Methodology :

  • Hypothesis Testing : Evaluate if discrepancies arise from differential expression of target proteins (e.g., PI3K/AKT vs. MAPK pathways).
  • Biomarker Correlation : Use RNA-seq or proteomics to link cytotoxicity to specific gene signatures .
  • Experimental Replication : Repeat assays with controlled variables (e.g., oxygen levels, serum concentration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.